Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Overview
Description
Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have significant biological and pharmacological activities .
Scientific Research Applications
Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter functions by inhibiting monoamine oxidase (MAO) activity, which can prevent neurotoxicity and provide neuroprotective effects . The compound’s structure allows it to interact with various receptors and enzymes, influencing their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and use as a moderate inhibitor of MAO.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar structure but differs in its specific biological activities and applications.
Uniqueness
Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group enhances its solubility and reactivity, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15-2/h3-6,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADFTFCXDJGMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2CC1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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